molecular formula C9H7NO2S2 B044313 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole CAS No. 121942-09-4

5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole

Cat. No.: B044313
CAS No.: 121942-09-4
M. Wt: 225.3 g/mol
InChI Key: XQQGHVZVIRGWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO2S2 and its molecular weight is 225.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

121942-09-4

Molecular Formula

C9H7NO2S2

Molecular Weight

225.3 g/mol

IUPAC Name

2-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)acetic acid

InChI

InChI=1S/C9H7NO2S2/c11-8(12)4-5-1-2-7-6(3-5)10-9(13)14-7/h1-3H,4H2,(H,10,13)(H,11,12)

InChI Key

XQQGHVZVIRGWFP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CC(=O)O)NC(=S)S2

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NC(=S)S2

Synonyms

5-Benzothiazoleaceticacid,2,3-dihydro-2-thioxo-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloro-3-nitro-phenylacetic acid (25.0 g, 0.116 mol) in 1N aqueous NaOH (143 mL, 0.143 mol) was added to preformed polysulfide solution (from 72.42 g, 0.301 mol of Na2S.9H2O, 26.87 g, 0.837 mol of S, and 74 mL of H2O) at 50° C. The resulting mixture was mechanically stirred as the temperature of the oil bath was gradually increased to 115° C. over 10 min. The mixture was stirred at that temperature for two hours then allowed to cool to room temperature over two hours. Carbon disulfide (13.9 mL, 0.231 mol) was added and the reaction flask was placed in a 50° C. oil bath. The reaction mixture was stirred at that temperature for 18 hours then cooled in an ice bath, stirred, and acidified by cautious addition of glacial acetic acid (50 mL). The mixture was filtered and the filter cake was washed with water. The solid was stirred with sodium carbonate (30.7 g, 0.29 mol) in water then filtered to remove sulfur. The filtrate was cooled in an ice-bath and gradually acidified to pH 3.3 by addition of 6N HCl (100 mL). The precipitate was collected, washed with ice-cold water (100 mL) and dried in vacuo to a pale brown solid (21.5 g, 82%). This crude product was recrystallized from ethanol to afford 5-carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole as a pale brown solid (14.2 g).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
143 mL
Type
reactant
Reaction Step One
[Compound]
Name
polysulfide
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step Two
Quantity
30.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.